NSC 109555 is classified as a small molecule inhibitor and belongs to the class of bis-guanylhydrazones. It is primarily studied for its role in cancer therapeutics, particularly for its ability to modulate cellular responses to DNA damage through inhibition of Chk2, a key regulator in the DNA damage response pathway .
The synthesis of NSC 109555 involves several key steps that utilize readily available chemical precursors. The compound can be synthesized by reacting diacetyldiphenylurea with guanylhydrazone derivatives. The synthesis typically follows these steps:
The reaction conditions are generally optimized for temperature and pH to enhance yield and purity. Specific parameters such as reaction time and solvent choice are critical in achieving the desired product quality .
NSC 109555 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 398.42 g/mol.
The crystal structure analysis reveals that NSC 109555 occupies the ATP-binding pocket of Chk2, forming multiple hydrogen bonds with surrounding residues .
NSC 109555 primarily acts as an inhibitor in biochemical assays involving Chk2. Its mechanism involves competitive inhibition where it competes with ATP for binding to the active site of the kinase. Key reactions include:
Experimental data show that increasing concentrations of NSC 109555 lead to decreased phosphorylation activity, confirming its role as a competitive inhibitor .
The mechanism of action for NSC 109555 involves its binding to the ATP-binding pocket of Chk2, where it prevents ATP from engaging with the kinase. This action leads to:
The detailed docking studies have illustrated that NSC 109555 forms a 'horseshoe' shape within the binding site, optimizing interactions through specific amino acid contacts .
NSC 109555 exhibits several notable physical and chemical properties:
The compound's characteristics make it suitable for various biochemical applications, particularly in drug formulation and development studies .
NSC 109555 has significant implications in scientific research and potential therapeutic applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2